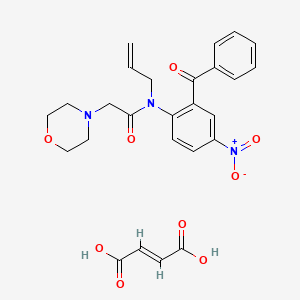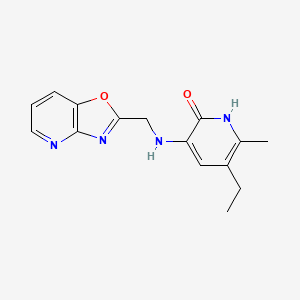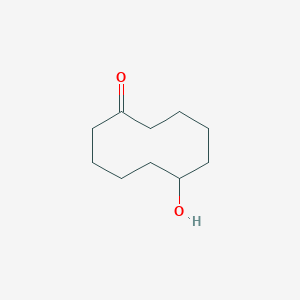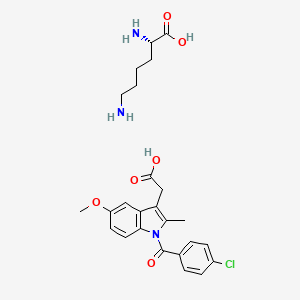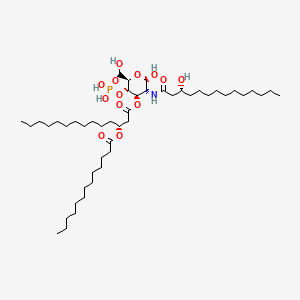
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(R),3(R))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes glucose, phosphate, and fatty acid moieties. It is often studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and esterification reactions. The process begins with the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the fatty acid chains through esterification. The final steps involve the phosphorylation of the glucose molecule and the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gluconic acid derivatives, while reduction of the carbonyl groups can produce polyols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential role in cellular processes. Its structural similarity to natural biomolecules allows it to interact with biological systems, making it a useful tool for studying metabolic pathways and enzyme functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to mimic natural biomolecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of novel materials and as a precursor for the synthesis of specialized chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glucose moiety allows it to be recognized by glucose transporters and enzymes, while the fatty acid chains enable it to interact with lipid membranes. These interactions can modulate cellular processes, such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(S),3(S))-
Uniqueness
The uniqueness of this compound lies in its specific combination of glucose, phosphate, and fatty acid moieties. This unique structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its functional groups.
Propiedades
Número CAS |
125034-36-8 |
|---|---|
Fórmula molecular |
C47H90NO13P |
Peso molecular |
908.2 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-tridecanoyloxytetradecanoate |
InChI |
InChI=1S/C47H90NO13P/c1-4-7-10-13-16-19-22-25-28-31-34-42(52)58-39(33-30-27-24-21-18-15-12-9-6-3)36-43(53)60-46-44(47(54)59-40(37-49)45(46)61-62(55,56)57)48-41(51)35-38(50)32-29-26-23-20-17-14-11-8-5-2/h38-40,44-47,49-50,54H,4-37H2,1-3H3,(H,48,51)(H2,55,56,57)/t38-,39-,40-,44-,45-,46-,47-/m1/s1 |
Clave InChI |
MAFLIHVUZMZHJT-LGWVHCHHSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



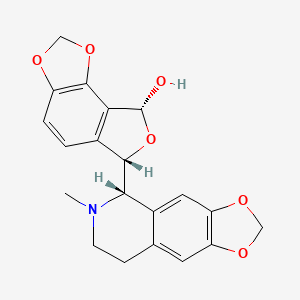
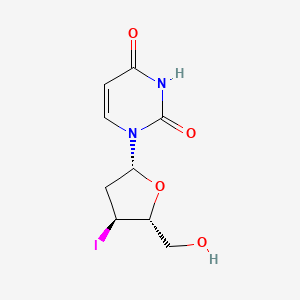
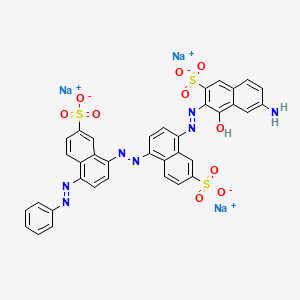
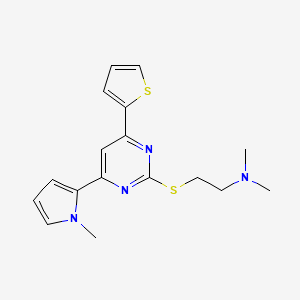
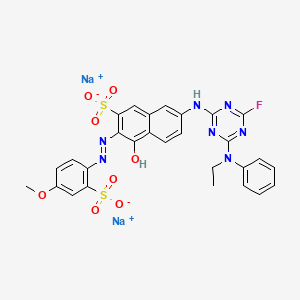
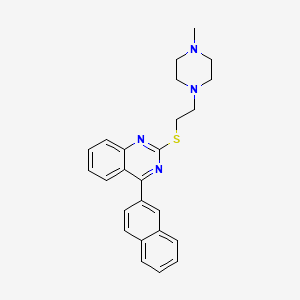
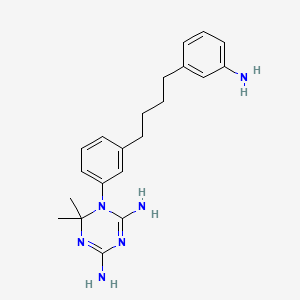
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
